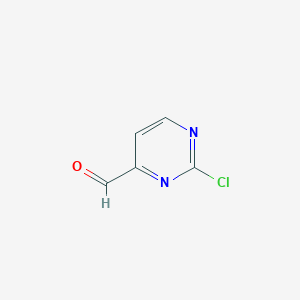

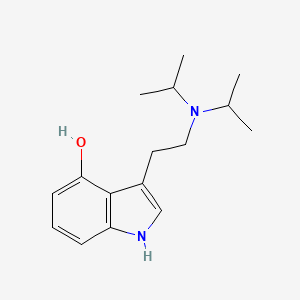

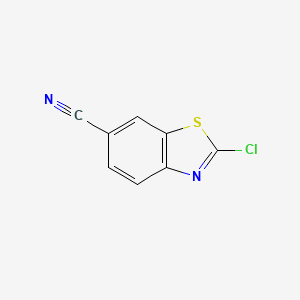

![molecular formula C6H7N3 B1592220 6,7-二氢-5H-吡咯并[3,4-b]吡嗪 CAS No. 871792-60-8](/img/structure/B1592220.png)

6,7-二氢-5H-吡咯并[3,4-b]吡嗪

描述

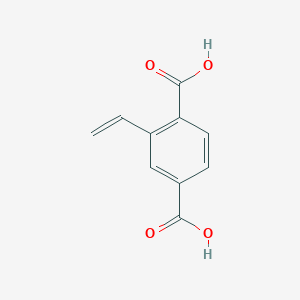

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .

Synthesis Analysis

Pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .Molecular Structure Analysis

The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .科学研究应用

1. Medicinal Chemistry

- Summary of the application : Pyrrolopyrazine derivatives, including “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine”, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Methods of application : Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or outcomes : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

2. Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones

- Summary of the application : The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles .

- Methods of application : The reaction involves active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .

- Results or outcomes : Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized .

3. ATR Kinase Inhibition

- Summary of the application : A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrazine derivatives have been reported as a new class of ATR inhibitors .

- Methods of application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or outcomes : Among the compounds, 5g has shown good antitumor activity in vitro and can significantly reduce the phosphorylation level of ATR and its downstream signal proteins .

4. Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Summary of the application : Compounds related to pyrrolo[3,4-c]pyridine, which is structurally similar to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine”, have been found to reduce blood glucose .

- Methods of application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

5. Treatment of Neurological and Psychiatric Disorders

- Summary of the application : Compounds related to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine” have been suggested for the potential treatment or prevention of neurological and psychiatric disorders and diseases in which M4 muscarinic acetylcholine receptors are involved .

- Methods of application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

6. Synthesis of Novel Fused Heterocyclic Systems

- Summary of the application : The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .

- Methods of application : The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .

- Results or outcomes : Various novel fused heterocyclic systems are synthesized .

7. ATR Kinase Inhibition for Cancer Therapy

- Summary of the application : A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, which are structurally similar to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine”, have been reported as a new class of ATR inhibitors .

- Methods of application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or outcomes : Among them, compound 5g exhibits an IC50 value of 0.007 μM against ATR kinase. In vitro, 5g displays good anti-tumor activity and could significantly reduce the phosphorylation level of ATR and its downstream signaling protein .

8. Treatment of Neurological and Psychiatric Disorders

- Summary of the application : Compounds related to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine” have been suggested for the potential treatment or prevention of neurological and psychiatric disorders and diseases in which M4 muscarinic acetylcholine receptors are involved .

- Methods of application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

未来方向

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIQLKOFXMCKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599641 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |

CAS RN |

871792-60-8 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。